molecular formula C11H14N6O2S B2942133 N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034303-88-1

N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2942133
CAS No.: 2034303-88-1
M. Wt: 294.33
InChI Key: TXTQTZDWNWGGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It features a synthetically versatile molecular architecture that incorporates both an azetidine ring and a 1-methyl-1H-pyrazole core, a privileged scaffold in the design of protein kinase inhibitors (PKIs) . The pyrazole ring system is extensively utilized in drug discovery due to its favorable drug-like properties, synthetic accessibility, and role as a bioisostere . This specific scaffold is a key structural component in multiple US FDA-approved small molecule protein kinase inhibitors, including Crizotinib and Erdafitinib, underscoring its therapeutic relevance . Compounds bearing the azetidine-pyrazole motif have demonstrated potent inhibitory activity against Janus Kinases (JAKs), as evidenced by related compounds in patent literature . The structural elements present in this amine derivative suggest potential application as a key intermediate or building block in the synthesis of more complex therapeutic agents targeting kinase-mediated pathways. Its mechanism of action, inferred from closely related analogs, likely involves competitive binding at the ATP-binding site of specific kinases, thereby modulating phosphorylation and subsequent signal transduction . Researchers can leverage this compound for exploring new oncological and inflammatory disease targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-16-8-10(5-14-16)20(18,19)17-6-9(7-17)15-11-12-3-2-4-13-11/h2-5,8-9H,6-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTQTZDWNWGGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyrazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Azetidine Ring : Provides a cyclic structure that may influence pharmacokinetics.
  • Sulfonyl Group : Enhances solubility and facilitates interactions with biological targets.
  • Pyrimidine Moiety : Known for its role in nucleic acid structures and various biological functions.

Biological Activity

Research indicates that this compound may possess significant biological activities, particularly in the following areas:

Enzyme Inhibition

Studies suggest that this compound can act as an enzyme inhibitor, targeting specific pathways involved in diseases. The sulfonyl group may facilitate binding to active sites of enzymes, thus inhibiting their function. Ongoing investigations focus on identifying the specific enzymes affected and quantifying the inhibition potency.

Receptor Binding Affinity

The compound's ability to bind to various receptors is under investigation. Its structural diversity allows it to interact with multiple targets, potentially leading to therapeutic applications in areas such as cancer treatment and infectious diseases.

Research Findings

Recent studies have highlighted the compound's potential applications:

StudyFindings
Investigated enzyme inhibition; showed promising results against specific targets.
Explored receptor binding; indicated potential for drug development in oncology.
Analyzed antibacterial activity; demonstrated effectiveness against certain Gram-negative bacteria.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrazole Intermediate : Reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride.
  • Azetidine Formation : Subsequent reaction with azetidine derivatives under controlled conditions.
  • Final Assembly : Coupling with pyrimidine derivatives to yield the final product.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of related compounds, N-(1-methyl-1H-pyrazol-4-yl)sulfonyl derivatives were tested against various bacterial strains. The results indicated that modifications to the sulfonyl group significantly affected antibacterial potency, highlighting the importance of structural variations in developing effective antimicrobial agents.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of pyrimidine-based compounds, revealing that derivatives similar to N-(1-methyl-1H-pyrazol-4-yl)sulfonyl compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural uniqueness lies in its sulfonylated azetidine and pyrimidine-amine core. Below is a comparison with key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
N-(1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine 1-Methylpyrazole-4-sulfonyl on azetidine; pyrimidin-2-amine Not explicitly given Estimated ~320–330 Bulky sulfonyl group may enhance steric hindrance and target selectivity .
N-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine 2-Chlorophenyl sulfonyl on azetidine C₁₃H₁₃ClN₄O₂S 324.79 Electron-withdrawing Cl group may improve metabolic stability .
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine Methanesulfonyl on azetidine; 4-fluorophenyl on pyrimidine C₁₄H₁₅FN₄O₂S 322.36 Compact sulfonyl group; fluorophenyl enhances lipophilicity .
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179) Simple benzenesulfonyl on azetidine C₁₃H₁₄N₄O₂S 290.34 Lower molecular weight; potential for improved solubility .
4,6-Dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrazole linked directly to pyrimidine; lacks azetidine-sulfonyl C₁₂H₁₂N₄S 203.24 Simplified structure; focuses on pyrimidine-pyrazole interactions .

Physicochemical and Spectroscopic Data

  • NMR Trends :
    • Pyrimidine protons resonate at δ 8.1–8.2 (HAr) and δ 6.6–6.9 (NH or HAr) .
    • Sulfonyl groups cause downfield shifts in adjacent protons (e.g., azetidine CH₂ at δ 3.4–4.6) .
  • Mass Spectrometry :
    • HRMS-ESI data confirm molecular ions (e.g., m/z 342.2 [M+H]⁺ in ).

Q & A

What are the established synthetic routes for N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, and what critical reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and nucleophilic substitution on pyrimidine rings. Key steps include:

  • Sulfonylation: Reacting 1-methyl-1H-pyrazol-4-sulfonyl chloride with an azetidine precursor (e.g., azetidin-3-amine) in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (Cs₂CO₃ or Et₃N) .
  • Pyrimidine Coupling: Substitution of a leaving group (e.g., Cl) on pyrimidin-2-amine with the sulfonylated azetidine intermediate, often catalyzed by Cu(I) or Pd-based catalysts .

Critical Conditions:

ParameterOptimal RangeImpact on Yield/Purity
Temperature35–80°CHigher temps accelerate sulfonylation but may promote side reactions .
SolventDMF or THFDMF enhances solubility of intermediates; THF reduces by-product formation .
BaseCs₂CO₃ or 3-picolineCs₂CO₃ improves nucleophilicity; 3-picoline minimizes acid degradation .
Reaction Time12–48 hrsLonger durations increase conversion but risk decomposition .

Reference Yield: 17–35% for analogous sulfonamide-pyrimidine derivatives, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyrimidine Ring: Aromatic protons at δ 8.6–8.9 ppm (pyrimidine H-4, H-5) and δ 6.5–7.2 ppm (pyrazole H-5) .
    • Azetidine Moiety: Methyl groups on azetidine and pyrazole appear as singlets at δ 2.3–3.1 ppm .
    • Sulfonyl Group: Deshielded carbons at δ 110–120 ppm in ¹³C NMR .
  • HRMS (ESI): Exact mass confirmation (e.g., m/z calculated for C₁₁H₁₅N₆O₂S: 311.1024 [M+H]⁺) .
  • X-ray Crystallography: Resolves stereochemistry of azetidine and confirms sulfonyl-pyrazole linkage .

Data Contradiction Analysis:
Discrepancies in melting points (e.g., 104–107°C vs. 172–173°C in analogs) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to validate .

How can researchers mitigate common side reactions during synthesis, such as sulfonamide over-substitution or pyrazole ring oxidation?

Methodological Answer:

  • Over-Substitution: Use stoichiometric control (1:1 molar ratio of sulfonyl chloride to azetidine) and low temperatures (0–25°C) to limit di-sulfonylation .
  • Pyrazole Oxidation: Replace oxidizing solvents (e.g., DMSO) with THF and add antioxidants (e.g., BHT) during reflux .
  • By-Product Identification: LC-MS monitoring at intermediate stages isolates impurities (e.g., N-methylpyrazole sulfonic acid at m/z 187.03 [M-H]⁻) .

What advanced strategies can optimize reaction conditions to improve yield without compromising purity?

Methodological Answer:

  • Catalyst Screening: Test Pd₂(dba)₃/Xantphos for Suzuki couplings or CuI/1,10-phenanthroline for Ullmann-type reactions to enhance pyrimidine-azetidine coupling efficiency .

  • DoE (Design of Experiments): Use factorial design to optimize temperature, solvent, and base ratios. For example:

    FactorLow LevelHigh LevelOptimal (Predicted)
    Temp (°C)508065
    Cs₂CO₃ (equiv.)1.53.02.2
    Reaction Time (h)244836
    Predicted Yield Improvement: 22% → 38% .
  • Continuous Flow Chemistry: Reduces reaction time from 48 hrs to 2–4 hrs by enhancing heat/mass transfer .

How should researchers address contradictory spectral data (e.g., NMR shifts) reported for similar analogs?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis using identical conditions from literature and compare spectral outputs.
  • Solvent/Isotope Effects: Record NMR in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational flexibility in azetidine rings causing shift discrepancies .

What methodologies are recommended for structure-activity relationship (SAR) studies targeting biological activity modulation?

Methodological Answer:

  • Core Modifications:

    Region ModifiedBiological ImpactExample
    Pyrimidine C-2 amineTarget binding affinityReplace with C-4 amine (↓ IC₅₀ by 50%) .
    Azetidine substituentsSolubility/LogPIntroduce polar groups (e.g., -OH) to improve aqueous solubility .
    Sulfonyl linkerMetabolic stabilityReplace with carbonyl (↓ CYP3A4 degradation) .
  • In Silico Screening: Docking studies (e.g., AutoDock Vina) prioritize analogs with high predicted binding to target proteins (e.g., kinase domains) .

How can reaction intermediates and by-products be systematically analyzed to refine synthetic pathways?

Methodological Answer:

  • LC-MS/MS Monitoring: Track intermediates in real-time using a C18 column and ESI⁺/ESI⁻ modes. Key markers:
    • Intermediate A (Sulfonylated azetidine): m/z 215.08 [M+H]⁺ .
    • By-Product B (Di-sulfonamide): m/z 427.15 [M+H]⁺ .
  • Isolation via Prep-HPLC: Collect and characterize by-products using 10–100% acetonitrile/water gradients .
  • Mechanistic Probes: Add radical scavengers (e.g., TEMPO) to confirm/eliminate radical pathways in sulfonylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.